molecular formula C23H18O7 B2988747 Methylethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yloxy]acetate CAS No. 859664-53-2

Methylethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yloxy]acetate

Cat. No.: B2988747
CAS No.: 859664-53-2
M. Wt: 406.39
InChI Key: PBZSSWCRBJBPPP-UHFFFAOYSA-N
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Description

Methylethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yloxy]acetate is a synthetic coumarin derivative characterized by a bis-chromenone core with ester and ketone functionalities. The compound features a central chromen-2-one moiety substituted at the 4-position with a second chromen-2-one ring (via a 3-yl linkage) and at the 7-position with a methylethyl acetoxy group.

Properties

IUPAC Name

propan-2-yl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O7/c1-13(2)28-22(25)12-27-15-7-8-16-17(11-21(24)29-20(16)10-15)18-9-14-5-3-4-6-19(14)30-23(18)26/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZSSWCRBJBPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues are coumarin derivatives with modified substituents or ester/amide variations. Key comparisons include:

Compound Name Substituents/R-Groups Key Differences Biological Activity/Properties Source
Ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate 7-methoxy group, ethyl ester Methoxy vs. methyl group; ethyl vs. methylethyl ester Enhanced solubility due to methoxy group; reduced steric hindrance
2-[(3-Benzyl-4-methyl-2-oxochromen-7-yl)oxy]acetamide Benzyl and methyl groups; acetamide (vs. acetate) Amide vs. ester linkage; benzyl substitution Improved metabolic stability (amide resistance to esterases)
Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetate Benzodioxin substituent Electron-rich benzodioxin vs. chromenone Potential for π-π interactions in drug-receptor binding
Prop-2-enyl 2-[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate Trifluoromethyl, methoxyphenoxy, and propenyl ester Electron-withdrawing CF₃; propenyl ester Increased lipophilicity and oxidative stability

Spectroscopic and Crystallographic Analysis

  • 13C NMR : The methylethyl acetoxy group exhibits distinct signals at δ 13.1–13.8 ppm (methyl) and δ 60–65 ppm (ester carbonyl), comparable to ethyl esters in related coumarins (δ 14.1–14.5 ppm for ethyl groups) .
  • Crystal Packing: Programs like SHELXL () and Mercury () reveal that the bis-chromenone core forms planar stacking interactions, while the methylethyl group introduces torsional strain, reducing crystallinity compared to benzodioxin-substituted analogues .

Q & A

Q. What synthetic methodologies are recommended for preparing Methylethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yloxy]acetate?

A common approach involves coupling a coumarin derivative (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one) with an alkylating agent like ethyl chloroacetate. For instance, anhydrous potassium carbonate (K₂CO₃) in dry DMF at 80°C for 10 hours under reflux yields acetates with ~80% efficiency after crystallization . This method avoids side reactions like ester hydrolysis. Optimization may require adjusting molar ratios (e.g., 1:1.2 substrate-to-alkylating agent) and reaction time to improve yield.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of:

  • HPLC-MS : To confirm molecular weight (e.g., [M+H]⁺ peak at m/z 440.1259 for C₂₇H₂₀O₆) and detect impurities.
  • X-ray crystallography : Resolve bond angles (e.g., C7—C8—H8 at 120.2°) and torsion angles (e.g., C4—O2—C3—O1 at 179.55°) to confirm stereochemistry .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm) and acetate methyl groups (δ 2.1–2.3 ppm) .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved during structural elucidation?

Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., keto-enol forms in coumarin derivatives) or solvent effects. For example:

  • Dynamic NMR : Use variable-temperature experiments to observe tautomeric equilibria.
  • DFT calculations : Compare computed vs. experimental chemical shifts (e.g., δ 4.2 ppm for methoxy protons) to validate assignments .
  • Crystallographic data : Resolve ambiguities in substituent positioning (e.g., 4-oxo vs. 2-oxo groups) .

Q. What experimental designs are suitable for assessing the compound’s ecotoxicological impact?

Adopt a tiered approach:

  • Laboratory studies : Measure acute toxicity (LC₅₀/EC₅₀) using Daphnia magna or algal bioassays under OECD guidelines.
  • Environmental fate analysis : Use HPLC-UV to monitor degradation kinetics (hydrolysis, photolysis) and identify metabolites (e.g., free coumarin acids) .
  • Field simulations : Apply randomized block designs with split-split plots to model compound distribution in soil-water systems under varying pH and temperature .

Methodological Guidance for Biological Activity Studies

Q. How should researchers design assays to evaluate the compound’s antioxidant activity?

  • DPPH/ABTS assays : Prepare solutions in ethanol (0.1 mM compound), measure absorbance at 517 nm (DPPH) or 734 nm (ABTS), and calculate IC₅₀ values.
  • FRAP assay : Use TPTZ reagent and quantify Fe³⁺ reduction at 593 nm. Include quercetin or ascorbic acid as positive controls .
  • Cell-based assays : Treat HepG2 cells with tert-butyl hydroperoxide (t-BHP) and measure ROS levels via DCFH-DA fluorescence. Normalize to untreated controls .

Q. What strategies mitigate cytotoxicity interference in antimicrobial studies?

  • Resazurin assay : Use a fluorometric endpoint to distinguish bactericidal vs. bacteriostatic effects.
  • Check solubility : Pre-dissolve the compound in DMSO (<1% final concentration) to avoid solvent toxicity.
  • Synergy testing : Combine with known antibiotics (e.g., ampicillin) and calculate fractional inhibitory concentration (FIC) indices .

Safety and Handling Protocols

Q. What PPE and storage conditions are critical for handling this compound?

  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods for powder handling.
  • Storage : Keep in airtight containers at –20°C, desiccated (RH <30%) to prevent hydrolysis. Avoid proximity to oxidizers or heat sources .
  • Spill response : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite .

Data Analysis and Theoretical Frameworks

Q. How can researchers reconcile contradictory bioactivity data across studies?

  • Meta-analysis : Pool data from multiple assays (e.g., MIC values) and apply Cohen’s d to quantify effect sizes.
  • QSAR modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with activity trends to identify outliers .
  • Dose-response validation : Repeat assays using standardized inoculum densities (e.g., 1×10⁵ CFU/mL) and growth media (e.g., Mueller-Hinton agar) .

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